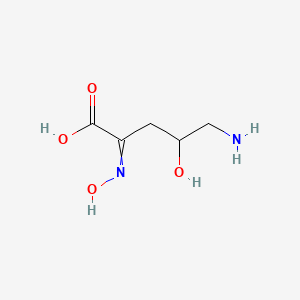
D-Glucose-2-13C-2-C-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-2-13C-2-C-d is a labeled form of D-glucose, a simple sugar that is essential for energy production in living organisms. This compound is specifically labeled with carbon-13 at the second carbon position, making it useful for various scientific studies, particularly in metabolic research and tracer studies. The labeling allows researchers to track the metabolic pathways and interactions of glucose within biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-2-13C-2-C-d typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms. One common approach is to use a precursor molecule that is already labeled with carbon-13 and then convert it into glucose through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of labeled glucose often involves the use of isotopically labeled carbon dioxide, which is fixed into glucose by photosynthetic organisms such as algae or plants. The labeled glucose is then extracted and purified for use in research and industrial applications.
化学反应分析
Types of Reactions: D-Glucose-2-13C-2-C-d undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: Glucose can be oxidized to gluconic acid or glucuronic acid.
Reduction: Reduction of glucose can produce sorbitol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucosides depending on the substituent.
科学研究应用
D-Glucose-2-13C-2-C-d has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Helps in studying the dynamics of glucose utilization in cells and tissues.
Medicine: Used in diagnostic imaging techniques such as positron emission tomography (PET) to monitor glucose metabolism in tumors and other tissues.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of D-Glucose-2-13C-2-C-d is similar to that of natural glucose. It is taken up by cells through glucose transporters and undergoes glycolysis to produce energy in the form of adenosine triphosphate (ATP). The labeled carbon-13 allows researchers to track the metabolic fate of glucose and study its interactions with various enzymes and metabolic pathways.
相似化合物的比较
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
2-Deoxy-D-glucose-13C: A glucose analog labeled with carbon-13.
Uniqueness: D-Glucose-2-13C-2-C-d is unique due to its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of glucose
属性
CAS 编号 |
83379-46-8 |
|---|---|
分子式 |
C₅¹³CH₁₁DO₆ |
分子量 |
182.15 |
同义词 |
D-Glucose-2-13C-2-C-2H |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




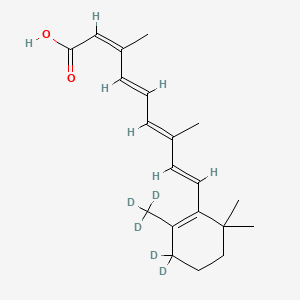

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
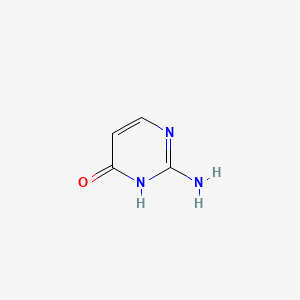
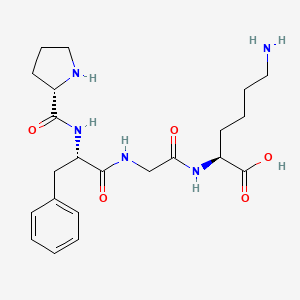
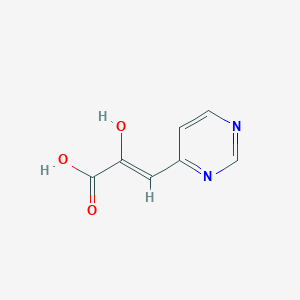
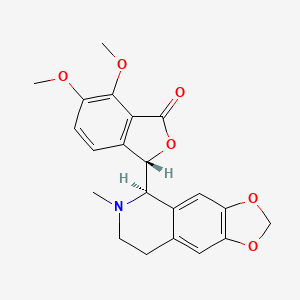
![D-[1-2H]Mannose](/img/structure/B1146200.png)
